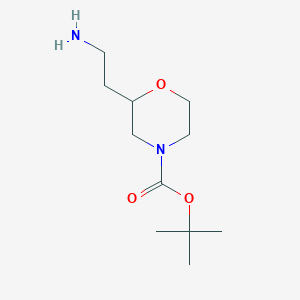

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXWMSTYBUMLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194148 | |

| Record name | 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259180-78-4 | |

| Record name | 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259180-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate can be contrasted with analogous morpholine derivatives. Below is a detailed analysis of key differences and similarities:

Structural Analogues

2.1.1 this compound (Free Base)

- CAS : 259180-78-4

- Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.31 g/mol

- Key Difference: Lacks the hydrochloride counterion, resulting in reduced polarity and solubility compared to the hydrochloride salt. This free base is often used in non-polar reaction environments .

2.1.2 tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate Hydrochloride

- CAS : 2408958-75-6

- Formula : C₁₂H₂₅ClN₂O₃

- Molecular Weight : 280.80 g/mol

- Key Difference: Features a 3-aminopropyl side chain instead of 2-aminoethyl.

2.1.3 tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

- CAS : 140645-53-0

- Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Key Difference: Substitutes the 2-aminoethyl group with a shorter aminomethyl chain.

2.1.4 (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

- CAS : 136992-21-7

- Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Key Difference: Replaces the amine with a hydroxyl group, altering reactivity. The hydroxyl group cannot participate in ionic interactions, making this derivative less suitable for applications requiring protonation or salt formation .

Physicochemical and Functional Comparisons

Biological Activity

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate (CAS No. 259180-78-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 216.28 g/mol

- CAS Number : 259180-78-4

The structure of this compound features a morpholine ring, which contributes to its interaction with various biological targets.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition may contribute to its potential anti-diabetic effects.

- Receptor Modulation : It acts as an antagonist at specific G protein-coupled receptors (GPCRs), influencing various signaling pathways. For instance, it has been identified as a selective antagonist for P2Y receptors, which are implicated in inflammatory responses .

- Cytotoxicity Against Cancer Cells : this compound exhibits antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. Its mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy.

- Antimicrobial Activity : Exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

- Anticonvulsant Effects : Some derivatives have shown promising results in animal models for epilepsy, highlighting their potential as CNS depressants.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A two-step approach is common:

Aminoethylmorpholine Preparation : React 4-(2-aminoethyl)morpholine (CAS 2038-03-1, ) with tert-butyl chloroformate under anhydrous conditions to avoid hydrolysis.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation.

- Key Variables : Anhydrous solvents (e.g., THF or DCM), triethylamine as a base (), and reaction temperature (0–25°C) critically affect yield. For example, moisture exposure can reduce yields by 20–30% due to competing hydrolysis ().

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and morpholine ring protons (δ 3.4–4.0 ppm) ().

- X-ray Crystallography : Use SHELXL ( ) for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice ( ).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 245.3) validates molecular weight ( ).

Q. What are the common chemical reactions involving the tert-butyl carbamate and morpholine moieties in this compound?

- Methodological Answer :

- Carbamate Deprotection : Treat with HCl/dioxane or TFA to yield the free amine ( ).

- Morpholine Functionalization : Alkylate the secondary amine using alkyl halides (e.g., methyl iodide) in DMF with KCO ().

- Ester Hydrolysis : Use NaOH/MeOH followed by acidification to isolate carboxylic acid derivatives ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity for this compound?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., THF vs. DCM), catalyst loading (e.g., triethylamine stoichiometry), and moisture control ().

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Adjust recrystallization solvents (e.g., ethanol vs. ether) to improve crystallinity ( ).

Q. What experimental design strategies are effective for studying hydrogen-bonding interactions in crystalline derivatives of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules ( ) to categorize hydrogen bonds (e.g., D^2$$_2 motifs for dimeric structures).

- Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths ( ).

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to validate experimental bond angles ( ).

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with fluorophenyl ( ) or hydroxybutyl ( ) substituents to assess target binding.

- In Vitro Assays : Test inhibition of α2C adrenergic receptors () or microbial growth () using dose-response curves (IC/MIC determination).

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB 4U5Q) to predict binding modes ().

Q. What strategies mitigate solubility limitations of this compound in aqueous biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.